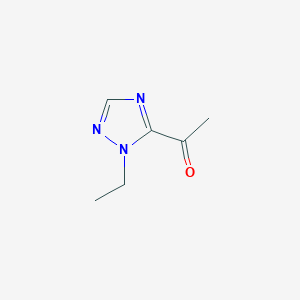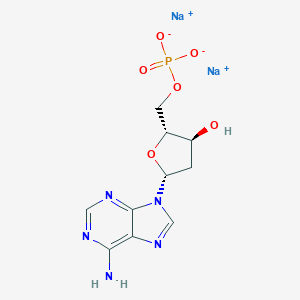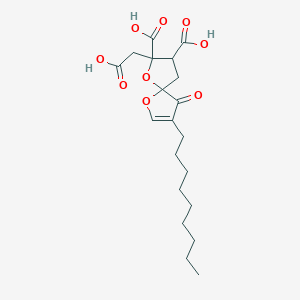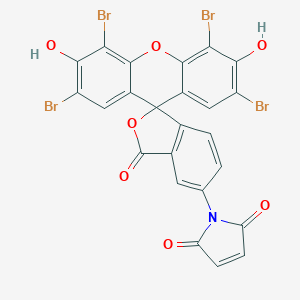
1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring structure.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with acetic anhydride, followed by cyclization with formamide under acidic conditions . This method yields the desired triazole ring structure with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated triazole derivatives.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Uniqueness: 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications .
Propriétés
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBDZIQLNHAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)



![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

